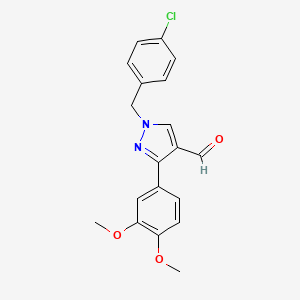
1-(1-(Pyridin-3-YL)ethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Pyridin-3-YL)ethyl)piperazine (1-PEP) is a piperazine-based organic compound that has been studied extensively in recent years due to its potential applications in medicinal chemistry and biochemistry. 1-PEP is a derivative of piperazine, a cyclic amine used as a building block in many pharmaceutical and industrial compounds. 1-PEP has been studied for its ability to act as an agonist of the G-protein-coupled receptor (GPCR) family, as well as for its potential use in drug discovery and development. This article will discuss the synthesis of 1-PEP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, the advantages and limitations of using 1-PEP in laboratory experiments, and potential future directions for research.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
1-(1-(Pyridin-3-YL)ethyl)piperazine and its derivatives are significant in medicinal chemistry. For example, a novel compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, was synthesized and underwent docking studies, indicating potential medicinal applications (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).
Memory Enhancement Studies
Studies have explored the effects of piperazine derivatives on memory enhancement. For instance, the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide showed potential for improving memory abilities in mice (Li Ming-zhu, 2008).
Insecticide Development
Piperazine derivatives have been designed for use as novel insecticides. A study explored using 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) as a lead compound for new insecticides with unique action modes. This research showed that these compounds had significant growth-inhibiting and larvicidal activities against armyworm (M. Cai, Zhong Li, Feng Fan, Qingchun Huang, X. Shao, G. Song, 2010).
Anticonvulsant Agent Research
Piperazine derivatives are also being researched as potential anticonvulsant agents. A study synthesized a new series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives with promising initial pharmacological screening results, indicating potential as anticonvulsant drugs (Sabina Rybka, J. Obniska, P. Żmudzki, P. Koczurkiewicz, K. Wójcik-Pszczoła, E. Pękala, Adrian Bryła, A. Rapacz, 2017).
Metal Complexes and Photoluminescence
Research has been conducted on group 12 metal complexes of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine, which exhibit structural diversity and photoluminescence properties. This study contributes to the understanding of coordination chemistry and photochemistry (Suranjana Purkait, G. Aullón, E. Zangrando, Prateeti Chakraborty, 2017).
Antimycobacterial Applications
Novel fluoroquinolones incorporating piperazine derivatives have been synthesized and demonstrated in vivo activity against Mycobacterium tuberculosis H37Rv in mice, showing potential as antimycobacterial agents (A. Shindikar, C. Viswanathan, 2005).
ACAT-1 Inhibitor Development
The compound 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with potential therapeutic applications (K. Shibuya, K. Kawamine, Chiyoka Ozaki, T. Ohgiya, T. Edano, Y. Yoshinaka, Y. Tsunenari, 2018).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “1-(1-(Pyridin-3-YL)ethyl)piperazine” are not mentioned in the search results, research into piperazine derivatives is ongoing. These compounds show a wide range of biological and pharmaceutical activity , suggesting potential for future applications in drug development.
Eigenschaften
IUPAC Name |
1-(1-pyridin-3-ylethyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10(11-3-2-4-13-9-11)14-7-5-12-6-8-14/h2-4,9-10,12H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGSMKXGZGMERW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404540 |
Source


|
| Record name | 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56743-61-4 |
Source


|
| Record name | 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)





